N-(6-chloro-4-phenylquinolin-2-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide
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Overview
Description
N-(6-chloro-4-phenylquinolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a quinoline ring, a nitrofuran moiety, and an acetohydrazide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-phenylquinolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 6-chloro-4-phenylquinoline, is synthesized through a series of reactions including cyclization and chlorination.
Condensation Reaction: The quinoline derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Schiff Base Formation: The hydrazide is finally condensed with 5-nitrofuran-2-carbaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-4-phenylquinolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(6-chloro-4-phenylquinolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The nitrofuran moiety may be involved in redox reactions, while the quinoline ring could interact with DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-4-phenylquinolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide: Unique due to its specific combination of functional groups.
Quinoline Derivatives: Known for their antimicrobial and anticancer properties.
Nitrofuran Derivatives: Often used as antimicrobial agents.
Uniqueness
The uniqueness of N-(6-chloro-4-phenylquinolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide lies in its combination of a quinoline ring, a nitrofuran moiety, and an acetohydrazide group, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C22H15ClN4O4 |
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Molecular Weight |
434.8 g/mol |
IUPAC Name |
N-(6-chloro-4-phenylquinolin-2-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H15ClN4O4/c1-14(28)26(24-13-17-8-10-22(31-17)27(29)30)21-12-18(15-5-3-2-4-6-15)19-11-16(23)7-9-20(19)25-21/h2-13H,1H3/b24-13+ |
InChI Key |
FAQFODYRITYHHT-ZMOGYAJESA-N |
Isomeric SMILES |
CC(=O)N(C1=NC2=C(C=C(C=C2)Cl)C(=C1)C3=CC=CC=C3)/N=C/C4=CC=C(O4)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)N(C1=NC2=C(C=C(C=C2)Cl)C(=C1)C3=CC=CC=C3)N=CC4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
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